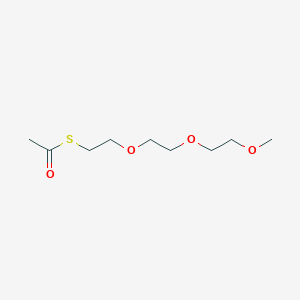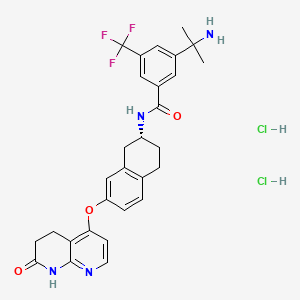
m-PEG3-S-Acetyl
Overview
Description
M-PEG3-S-Acetyl is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . The sulfur acetyl group can be deprotected to generate thiol groups . After the formation of the thiol group, it is able to react with maleimides, disulfides, haloacteamides and other thiols .Molecular Structure Analysis
The molecular formula of this compound is C9H18O4S . The InChI code is 1S/C9H18O4S/c1-9 (10)14-8-7-13-6-5-12-4-3-11-2/h3-8H2,1-2H3 .Chemical Reactions Analysis
The sulfur acetyl group in this compound can be deprotected to generate thiol groups . These thiol groups can then react with maleimides, disulfides, haloacteamides and other thiols .Physical And Chemical Properties Analysis
The molecular weight of this compound is 222.3 .Scientific Research Applications
Terminal Acetylated/Acrylated Poly(ethylene glycol) for Drug Carriers
- Application : The acetylation of PEG terminus leads to the aggregation of PEG chains into spherical nanoparticles, useful for drug delivery systems. These nanoparticles exhibit high drug loading content and enhanced anticancer efficacy while reducing the inherent toxicity of chemotherapeutics (Pang et al., 2017).
Biomedical Applications of PEG-Modified Proteins
- Application : Chemical modification of proteins with PEG improves their solubility, activity, and biostability. PEGylation reduces immunoreactivity and prolongs clearance times, making it beneficial for therapeutic proteins and enzymes in biotransformation processes (Inada et al., 1995).
Chemistry for Peptide and Protein PEGylation
- Application : PEGylation of peptides and proteins shields antigenic and immunogenic epitopes, prevents proteolytic degradation, and alters biodistribution. This process increases the apparent size of the polypeptide, impacting renal filtration and biodistribution (Roberts et al., 2002).
Crosslinked Reacetylated Chitosans with Poly(ethylene glycol)
- Application : PEG-crosslinked reacetylated chitosans form water-soluble biomaterials suitable for medical items, particularly where prompt resorption is needed. They demonstrate biocompatibility and controlled dissolution with specific enzymes (Pozzo et al., 2000).
Polyethylene Glycol in Radiolabeled Antibody Metabolism
- Application : PEG3 linker in [89Zr]ZrDFO-PEG3-azepin-mAb constructs impacts the pharmacokinetic performance of compounds in bioconjugate methods for labeling antibodies, influencing whole-body residence time and excretion rates (Guillou et al., 2021).
PEG Binding and Nucleic Acid Conformation
- Application : PEG binding to human telomere G-quadruplex alters its conformation, impacting nucleic acid stability and structure. This is significant for understanding the interaction of PEG with nucleic acids (Buscaglia et al., 2013).
Thermal and Mechanical Properties of Plasticized Polymers
- Application : PEG is used to plasticize poly(L-lactic acid), impacting the thermal and mechanical properties of the polymer, relevant for applications like packaging materials (Baiardo et al., 2003).
Mechanism of Action
Target of Action
m-PEG3-S-Acetyl is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The this compound compound contains a sulfur-acetyl end group . This sulfur acetyl group can be deprotected to generate thiol groups . After the formation of the thiol group, it is able to react with maleimides, disulfides, haloacetamides, and other thiols . This interaction allows this compound to form a bridge between the E3 ubiquitin ligase and the target protein in the PROTAC molecule .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking an E3 ubiquitin ligase to a target protein, this compound enables the selective degradation of specific proteins .
Pharmacokinetics
The hydrophilic polyethylene glycol (peg) linker in this compound is known to increase the solubility of the compound in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can have various effects at the molecular and cellular levels, depending on the specific target protein. For example, if the target protein is a key player in a disease state, its degradation could potentially lead to therapeutic benefits.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the deprotection of the sulfur acetyl group and the subsequent formation of thiol groups . Additionally, factors such as the presence of other reactive species could influence the reaction of the thiol groups with maleimides, disulfides, haloacetamides, and other thiols .
Safety and Hazards
Future Directions
properties
IUPAC Name |
S-[2-[2-(2-methoxyethoxy)ethoxy]ethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4S/c1-9(10)14-8-7-13-6-5-12-4-3-11-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUUOURANKYUBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609167.png)




![2-[[5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione](/img/structure/B609179.png)
![(S)-5-(3-(4-(4-Chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)propylidene)-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine-7-carboxylic acid](/img/structure/B609180.png)




